methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a cyanomethyl group and a carboxylate ester group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile with a hydrazine derivative, followed by esterification. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the triazole ring, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyanomethyl and carboxylate groups may also play roles in binding to target molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1H-1,2,4-Triazole-3-carboxylate
- 1-(Cyanomethyl)-1H-1,2,4-triazole
- Methyl 1H-1,2,4-triazole-3-carboxylate
Uniqueness
Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of both the cyanomethyl and carboxylate ester groups, which confer distinct chemical properties and reactivity. These functional groups enable a wide range of chemical transformations and applications, distinguishing it from other triazole derivatives .
Properties
IUPAC Name |
methyl 1-(cyanomethyl)-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)5-8-4-10(9-5)3-2-7/h4H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAQCDVKAYYHHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319379 |
Source
|
Record name | Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64074-25-5 |
Source
|
Record name | NSC344520 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344520 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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